Sorbitan monooctadecanoate
Description
Stearic Acid was the HM (74-82), no longer an active MH
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMOYIDDBPOLL-XWVZOOPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872695 | |
| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |
| Source | EPA DSSTox | |
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Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |
| Record name | Sorbitan, monooctadecanoate | |
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| Record name | Sorbitan monostearate | |
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Solubility |
Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |
| Record name | SORBITAN MONOSTEARATE | |
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Density |
1.0 @ 25 °C | |
| Record name | SORBITAN MONOSTEARATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan waxy solid | |
CAS No. |
1338-41-6, 5093-91-4, 76169-00-1 | |
| Record name | Sorbitan monostearate [USAN:NF] | |
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| Record name | Sorbitan, monooctadecanoate | |
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| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |
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| Record name | Sorbitan stearate | |
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| Record name | Sorbitan, monooctadecanoate | |
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| Record name | SORBITAN MONOSTEARATE | |
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| Record name | SORBITAN MONOSTEARATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49-65 °C | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Contemporary Significance in Colloidal and Materials Science Research
Sorbitan (B8754009) monostearate is a key component in the formation and stabilization of complex colloidal systems and the development of novel materials. Its utility stems from its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic stearic acid tail. shreechem.in This structure allows it to reduce interfacial tension between immiscible phases, such as oil and water, making it an effective emulsifier.
In materials science, sorbitan monostearate is investigated as a structuring agent and a template for creating advanced materials. It is a key ingredient in the formulation of organogels, which are semi-solid systems with a liquid organic phase entrapped within a three-dimensional network of self-assembled gelator molecules. nih.govmdpi.com Research has shown that sorbitan monostearate can form needle-shaped crystals in oils like sesame oil, creating a gel matrix. nih.govresearchgate.netnih.gov The mechanical properties and viscosity of these organogels can be tuned by varying the concentration of sorbitan monostearate. nih.govresearchgate.net These materials are being explored for applications in topical drug delivery, where they can provide controlled release of active pharmaceutical ingredients. nih.govnih.gov
Furthermore, sorbitan monostearate is utilized in the synthesis of nanoparticles. acs.orgtaylorandfrancis.com It can act as a surfactant to control the size and morphology of nanoparticles during their formation. For example, it has been used in the synthesis of hydroxyapatite (B223615) nanoparticles, where it influences the formation of lath-shaped nanoparticles. acs.org In another application, it is used in the creation of lipid-core polymeric nanocapsules, where it can increase the drug-loading capacity. researchgate.net
Table 1: Research Findings on Sorbitan Monostearate in Colloidal and Materials Science
| Research Area | Key Finding | Application/Significance |
|---|---|---|
| Emulsion Stabilization | Increases viscosity and narrows particle size distribution in emulsions. researchgate.net | Enhanced stability of food and pharmaceutical emulsions. |
| Organogel Formation | Forms needle-shaped crystals in oils to create a gel matrix. nih.govresearchgate.net | Development of topical drug delivery systems with controlled release. nih.govnih.gov |
| Nanoparticle Synthesis | Influences the size and shape of nanoparticles during synthesis. acs.org | Creation of hydroxyapatite and polymeric nanoparticles for various applications. acs.orgresearchgate.net |
| Drug Delivery | Increases the drug-loading capacity of lipid-core nanocapsules. researchgate.net | Improved delivery of chemotherapeutics and other drugs. researchgate.net |
Evolution of Research Perspectives on Sorbitan Monostearate Functionality
The scientific understanding of sorbitan (B8754009) monostearate's functionality has evolved significantly over time. Initially, its role was primarily understood in the context of its surfactant properties, where it was used as a simple emulsifier and stabilizer in various industries, including food and cosmetics. shreechem.inwikipedia.org Its ability to form stable emulsions was the main focus of early research. wikipedia.org
Over the years, research has unveiled a more complex and multifaceted functionality for sorbitan monostearate. The perspective has shifted from viewing it as a passive stabilizer to recognizing its active role in structuring and modulating the properties of complex systems. The discovery of its ability to act as an organogelator has been a significant development. nih.govmdpi.com This has opened up new avenues of research into its use in creating structured oils and fats, with potential applications in developing healthier food products and advanced drug delivery systems. medcraveonline.comresearchgate.net
More recent research has delved into its role at the molecular level, investigating its interactions with other components in a formulation. For example, studies have explored how sorbitan monostearate interacts with polymers and drugs in nanocapsules to enhance drug loading and stability. researchgate.net There is also growing interest in its interfacial behavior and its influence on the crystallization of fats, which is crucial for the texture and stability of many food products. researchgate.net This evolution in research perspective highlights a deeper understanding of sorbitan monostearate's chemical and physical properties and its potential for more sophisticated applications.
Overview of Key Research Paradigms and Methodological Approaches
Established Synthesis Pathways of Sorbitan Monostearate
The two principal pathways for synthesizing sorbitan monostearate are the two-step esterification, which involves the separate dehydration of sorbitol followed by esterification, and the one-step direct esterification.
The industrial production of sorbitan monostearate predominantly utilizes a two-step process. nih.gov The initial step involves the intramolecular dehydration of sorbitol to form its anhydride, sorbitan. nih.govbiointerfaceresearch.com This reaction is typically conducted at elevated temperatures, ranging from 180°C to 220°C, often under vacuum or in an inert atmosphere to prevent oxidation. koreascience.kr An acid catalyst is employed to facilitate this dehydration. researchgate.net
In the second step, the resulting sorbitan is esterified with stearic acid. nih.gov This esterification is generally carried out in the presence of an alkaline catalyst at temperatures between 210°C and 250°C. koreascience.kr This two-stage approach allows for better control over the reaction, leading to higher yields and purity of the final product. nih.govresearchgate.net A study demonstrated that preparing anhydro sorbitol first and then reacting it with a fatty acid at a temperature not exceeding 215°C in the presence of a basic catalyst is crucial for producing a desirable product with minimal color formation. atamanchemicals.com
Alternatively, sorbitan monostearate can be synthesized via a one-step direct esterification of sorbitol with stearic acid. biointerfaceresearch.com In this method, both the dehydration of sorbitol and the esterification with stearic acid occur concurrently in a single reaction vessel. researchgate.net The reaction is typically carried out at high temperatures, between 180°C and 280°C, in the presence of a catalyst. nih.govbtsjournals.com While this method is more direct, it can sometimes lead to a more complex mixture of products and byproducts due to the simultaneous reactions. researchgate.net
Two-Step Esterification: Dehydration and Subsequent Esterification
Catalytic Systems and Reaction Kinetics in Sorbitan Monostearate Synthesis
The choice of catalyst and the optimization of reaction parameters are critical for controlling the efficiency and selectivity of sorbitan monostearate synthesis.
Both acidic and basic catalysts play crucial roles in the synthesis of sorbitan monostearate.
Acidic Catalysts : These are primarily used to promote the dehydration of sorbitol to sorbitan. Common acid catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, and phosphoric acid. nih.govresearchgate.netresearchgate.net The strength of the acid catalyst can influence the degree of anhydrization; a stronger acid generally leads to a higher degree of dehydration. researchgate.net
Basic Catalysts : Alkaline catalysts are employed to facilitate the esterification of sorbitan with stearic acid. nih.gov Commonly used basic catalysts include sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate. nih.gov Sodium hydroxide is often preferred due to its high efficiency and low cost. researchgate.net The esterification reaction rate is faster under alkaline conditions. mdpi.com
In some processes, a combination of acidic and basic catalysts is used to drive both the etherification (dehydration) and esterification reactions. researchgate.net
Optimizing reaction parameters is essential for maximizing the yield and purity of sorbitan monostearate while minimizing side reactions and energy consumption.
Temperature: The reaction temperature significantly affects the kinetics and outcome of the synthesis. Dehydration of sorbitol is typically carried out between 180°C and 220°C. koreascience.kr Esterification temperatures generally range from 180°C to 280°C. nih.gov Higher temperatures accelerate the reaction but can also lead to the degradation of sorbitol and the formation of undesirable byproducts like isosorbide, which can reduce the yield. nih.gov Conversely, lower temperatures (below 200°C) favor the formation of the desired monoester but require longer reaction times. nih.gov For the two-step process, esterification temperatures are ideally kept between 190°C and 210°C to avoid color formation. researchgate.net
Pressure: The synthesis can be performed under atmospheric or vacuum pressure. nih.gov Conducting the reaction under vacuum can reduce the reaction time and improve the yield by facilitating the removal of water produced during the reaction and minimizing oxidative degradation. koreascience.kr One study reported that vacuum processing reduced the reaction time by 23% and increased the yield by 7%. koreascience.kr
Duration: The reaction time is dependent on the other parameters. For the two-step process under atmospheric conditions at 180°C, an optimal residence time for dehydration is reported to be 195 minutes, while under vacuum at the same temperature, it is 150 minutes. biointerfaceresearch.com The subsequent esterification with an alkaline catalyst at atmospheric pressure may take around 5 hours. biointerfaceresearch.com
| Parameter | Dehydration (Two-Step) | Esterification (Two-Step) | One-Step Direct Esterification |
| Temperature | 180°C - 220°C koreascience.kr | 180°C - 250°C koreascience.krresearchgate.net | 180°C - 280°C nih.gov |
| Pressure | Atmospheric or Vacuum nih.gov | Atmospheric or Vacuum nih.gov | Atmospheric or Vacuum nih.gov |
| Catalyst | Acidic (e.g., H₂SO₄, p-TSA) nih.gov | Basic (e.g., NaOH, KOH) nih.gov | Acidic or Basic nih.gov |
| Duration | 150 - 195 min biointerfaceresearch.com | ~5 hours biointerfaceresearch.com | 5 - 7 hours btsjournals.com |
Table 1: Optimized Synthesis Parameters for Sorbitan Monostearate
Role of Acidic and Basic Catalysts
Advanced Derivatization Strategies and Functionalization
Beyond its direct applications, sorbitan monostearate can be chemically modified to create derivatives with enhanced or specialized functionalities.
A primary derivatization strategy is ethoxylation , where sorbitan monostearate is reacted with ethylene (B1197577) oxide. atamanchemicals.com This process yields polyoxyethylene sorbitan monostearate, commonly known as Polysorbate 60. atamanchemicals.com The addition of polyethylene (B3416737) glycol chains increases the hydrophilicity of the molecule, altering its emulsifying properties. google.com
Enzymatic synthesis represents an advanced and green alternative to chemical synthesis. The use of lipases as biocatalysts allows for the esterification of sorbitan under milder reaction conditions, often leading to higher regioselectivity and producing fewer byproducts. researchgate.netresearchgate.net For instance, lipase-catalyzed esterification can yield a product with a significantly higher proportion of the desired monoester compared to chemical synthesis. researchgate.net Immobilized lipases can also be reused, making the process more cost-effective and environmentally friendly. umich.edu
Furthermore, sorbitan monostearate is utilized in the development of functionalized nanomaterials and drug delivery systems . It can act as a surface modifier for nanoparticles, such as cellulose (B213188) nanocrystals, to improve their dispersion in hydrophobic polymer matrices. mdpi.comresearchgate.net In the pharmaceutical field, sorbitan monostearate is a key component in the formation of niosomes, which are vesicular systems for drug delivery. google.com These niosomes can be further functionalized, for example, by conjugating antibodies to the surface for targeted drug delivery. googleapis.com Sorbitan monostearate also serves as a gelator in the formation of organogels, which can be used for the controlled release of drugs. jst.go.jp There is also research into stimuli-responsive systems where sorbitan monostearate is part of nanoparticles designed to release their payload in response to specific triggers like temperature. researchgate.net
Ethoxylation of Sorbitan Monostearate for Modified Hydrophilicity
The hydrophilicity of sorbitan monostearate can be significantly altered through ethoxylation, a chemical process that introduces polyoxyethylene chains to the molecule. This modification is crucial for expanding the applications of sorbitan esters, particularly in formulations requiring a more water-soluble surfactant. The resulting products, known as polysorbates, are versatile nonionic surfactants with a wide range of Hydrophilic-Lipophilic Balance (HLB) values.
The synthesis of ethoxylated sorbitan monostearate, often referred to as Polysorbate 60, involves the reaction of sorbitan monostearate with ethylene oxide. barentz-na.comatamanchemicals.com This reaction is typically conducted in a high-pressure autoclave. biointerfaceresearch.com The sorbitan monostearate is charged into the reactor with a catalyst, commonly potassium hydroxide (KOH), at a concentration of around 1.0% by weight. biointerfaceresearch.com The process is carried out at elevated temperatures, for instance at 130°C, with continuous stirring while ethylene oxide gas is passed through the mixture. biointerfaceresearch.com
The degree of ethoxylation, which is the number of ethylene oxide units added to the sorbitan monostearate molecule, directly influences the hydrophilicity of the final product. cnchemsino.com By controlling the moles of ethylene oxide introduced, surfactants with varying HLB values can be produced. For example, Polysorbate 60 is a sorbitan monostearate that has been ethoxylated with approximately 20 moles of ethylene oxide. barentz-na.com This addition of ethylene oxide groups increases the hydrophilic nature of the surfactant due to the presence of ether bonds. biointerfaceresearch.com This increased hydrophilicity leads to higher critical micelle concentration (CMC) values. biointerfaceresearch.com The ethoxylation process can be tailored to produce ethylene oxide adducts containing an average of about 4 to 100 or more moles of ethylene oxide per mole of sorbitan monoester. google.com
Neutron reflectivity studies have investigated the impact of the degree of ethoxylation on the surface adsorption behavior of polyethylene sorbitan monostearate. These studies show that varying the number of ethylene oxide groups (from 3 to 20) changes the interaction between the surfactant and other molecules, affecting the packing and the resulting surface structure. acs.org The optimal degree of ethoxylation for forming multilayer structures at the air-solution interface is in the range of 6 to 17 ethylene oxide units. acs.org
| Property | Sorbitan Monostearate (Span 60) | Ethoxylated Sorbitan Monostearate (Polysorbate 60) | Reference |
|---|---|---|---|
| Common Name | Span 60 | Polysorbate 60 / PSMS 20 K | barentz-na.comcnchemsino.com |
| Moles of Ethylene Oxide | 0 | ~20 | barentz-na.combiointerfaceresearch.com |
| Key Characteristic | Lipophilic (Oil-soluble) | Hydrophilic (Water-soluble) | cnchemsino.comgoogle.com |
| Typical Synthesis Catalyst | Alkaline or Acid | Potassium Hydroxide (KOH) | biointerfaceresearch.com |
| Synthesis Temperature | ~180°C - 215°C (Esterification) | ~130°C (Ethoxylation) | biointerfaceresearch.comgoogle.com |
Development of Novel Sorbitan Ester Analogs
The versatility of the sorbitan scaffold allows for the development of novel ester analogs with tailored properties through various chemical modifications. Research in this area focuses on altering the fatty acid component or attaching different functional molecules to the sorbitan ring, leading to new surfactants and compounds with unique characteristics.
One approach to creating novel analogs is to use different fatty acids in the esterification process. The synthesis of sorbitan esters typically involves the reaction of sorbitan with a fatty acid, and the final product is a complex mixture of various esters. lamberti.com By carefully controlling the molar ratio of the fatty acid to sorbitol and the reaction conditions, the composition of this mixture can be modulated. lamberti.com For instance, novel surfactants have been synthesized using fatty acids derived from jojoba oil. farmaciajournal.com In one study, a new surface-active agent was prepared by reacting jojoba oil wax ester with sorbitol in the presence of sodium methoxide (B1231860) and sodium hypophosphite. farmaciajournal.com The resulting product consisted of a mixture of jojoba oil fatty acid sorbitol esters and jojoba oil fatty acid sorbitan esters. farmaciajournal.com
Another avenue for developing novel analogs involves the esterification of sorbitan with non-fatty acid molecules. A significant example is the synthesis of ketoprofen (B1673614) 1,4-sorbitan ester, a compound with potential applications in drug delivery. mdpi.comresearchgate.net This synthesis is a two-step process that begins with the acid-catalyzed dehydration of D-Glucose to form 1,4-sorbitan. mdpi.comresearchgate.net Subsequently, the 1,4-sorbitan is esterified with ketoprofen. mdpi.comresearchgate.net This reaction has been successfully carried out using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents, achieving a high yield. mdpi.com The resulting compound combines the ketoprofen molecule with the 1,4-sorbitan scaffold. mdpi.com
Furthermore, sorbitan monostearate itself can act as an organogelator, forming gels in various organic solvents like hexadecane (B31444) and vegetable oils. nih.gov The microstructure of these gels consists of a network of self-assembled tubules. nih.gov The properties of these organogels can be modified by additives. For example, adding a hydrophilic surfactant like polysorbate 20 can alter the gel's microstructure from individual tubules to "clusters" of tubules, which also improves gel stability. nih.gov Similarly, sorbitan monopalmitate, another sorbitan ester, also forms organogels, but the addition of a polysorbate causes an increase in the length of the tubules rather than clustering. nih.gov These novel organogel systems based on sorbitan ester analogs present potential for new applications. nih.gov
| Analog Type | Reactants | Key Synthesis Features | Resulting Product/Application | Reference |
|---|---|---|---|---|
| Jojoba Oil-Based Surfactant | Jojoba oil wax ester, Sorbitol | Catalysts: Sodium methoxide, Sodium hypophosphite | New surface-active agent with a structure similar to Span surfactants | farmaciajournal.com |
| Ketoprofen Prodrug | 1,4-Sorbitan, Ketoprofen | Coupling agents: DCC, DMAP | Ketoprofen 1,4-sorbitan ester for potential drug delivery applications | mdpi.comresearchgate.net |
| Modified Organogel | Sorbitan monostearate, Organic solvent, Polysorbate 20 (additive) | Self-assembly upon cooling | Stable organogel with modified microstructure (clustered tubules) | nih.gov |
| Sorbitan Monopalmitate Organogel | Sorbitan monopalmitate, Organic solvent, Polysorbate monoester (additive) | Self-assembly upon cooling | Organogel with increased tubular length | nih.gov |
Fundamental Principles of Sorbitan Monostearate as a Non-Ionic Surfactant
Sorbitan monostearate is classified as a non-ionic surfactant, meaning it does not carry a net electrical charge. shreechem.in This characteristic makes it less sensitive to changes in pH and the presence of electrolytes, offering broad formulating flexibility and enhanced stability in a variety of products. shreechem.inchemagent.su The molecule is synthesized by esterifying sorbitol, a sugar alcohol, with stearic acid, a long-chain saturated fatty acid. shreechem.inhuanachemical.com This structure imparts both hydrophilic (water-loving) and lipophilic (oil-loving) properties to the molecule, which is fundamental to its function as a surfactant. The sorbitan portion of the molecule constitutes the hydrophilic head, while the stearic acid chain forms the lipophilic tail. shreechem.in
Hydrophile-Lipophile Balance (HLB) in Formulation Design
The Hydrophile-Lipophile Balance (HLB) is a critical concept in the design of emulsion-based products. It is a numerical scale, typically ranging from 0 to 20, that quantifies the degree to which a surfactant is hydrophilic or lipophilic. alfa-chemistry.comscribd.com This system, developed by William Griffin, is an invaluable tool for formulators in selecting the appropriate emulsifier. alfa-chemistry.com
Sorbitan monostearate has a low HLB value, typically around 4.7. alfa-chemistry.comscribd.com This indicates that it is predominantly lipophilic, or oil-soluble. atamanchemicals.com Surfactants with low HLB values (generally in the 3-6 range) are effective at forming water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase. alfa-chemistry.comcnchemsino.com Conversely, surfactants with high HLB values are more hydrophilic and are used to create oil-in-water (O/W) emulsions. alfa-chemistry.comcnchemsino.com
The "Required HLB" of an oil is the HLB value of the surfactant or surfactant blend that will provide the most stable emulsion for that specific oil. By blending surfactants with different HLB values, formulators can achieve a specific HLB to match the requirements of the oil phase, thereby optimizing emulsion stability. chemagent.su For instance, sorbitan monostearate (low HLB) is often used in combination with a high HLB surfactant like polysorbate 60 (HLB of 14.9) to create stable O/W emulsions. chemagent.suresearchgate.net
Table 1: HLB Values of Common Emulsifiers
| Emulsifier | HLB Value |
|---|---|
| Sorbitan trioleate | 1.8 |
| Glyceryl Stearate (B1226849) | 3.8 |
| Sorbitan monostearate | 4.7 |
| Sorbitan monolaurate | 8.6 |
| Polysorbate 85 | 11.0 |
| Polysorbate 60 | 14.9 |
| Polysorbate 80 | 15.0 |
This table is interactive. Data is sourced from multiple references. chemagent.sualfa-chemistry.comscribd.com
Adsorption and Orientation at Interfaces
The lipophilic stearic acid tail of sorbitan monostearate has a strong affinity for the oil phase, while the hydrophilic sorbitan head prefers the water phase. shreechem.inscribd.com This dual affinity causes the molecules to align at the oil-water interface, with the tails penetrating the oil droplets and the heads remaining in the aqueous phase. scribd.com This orientation creates an interfacial film that acts as a barrier, preventing the oil and water phases from separating. huanachemical.com
This adsorption and orientation at the interface leads to a significant reduction in the interfacial tension between the oil and water. huanachemical.comacs.org By lowering this tension, sorbitan monostearate facilitates the dispersion of one liquid into the other, making it easier to form an emulsion and enhancing its stability over time. shreechem.inhuanachemical.com The strength and stability of this interfacial film are crucial for preventing droplet coalescence, where small droplets merge to form larger ones, ultimately leading to phase separation. huanachemical.com
Emulsion and Microemulsion Formation and Stability Enhancement
Sorbitan monostearate is widely utilized for its ability to form and stabilize emulsions, which are kinetically stable mixtures of immiscible liquids. wiley-vch.de Its effectiveness is attributed to its ability to reduce interfacial tension and form a protective barrier around the dispersed phase droplets. huanachemical.com
Mechanisms of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsification
As a lipophilic emulsifier with a low HLB, sorbitan monostearate is particularly effective in creating water-in-oil (W/O) emulsions. huanachemical.comatamanchemicals.com In a W/O emulsion, the sorbitan monostearate molecules position themselves at the oil-water interface with their larger, more dominant lipophilic tails anchored in the continuous oil phase and their smaller hydrophilic heads oriented towards the dispersed water droplets. This arrangement promotes the curvature of the interface around the water droplets, stabilizing them within the oil. atamanchemicals.com
While primarily a W/O emulsifier, sorbitan monostearate is frequently used in combination with a high HLB emulsifier, such as a polysorbate, to produce stable oil-in-water (O/W) emulsions. chemagent.suatamanchemicals.com In this synergistic pairing, the two emulsifiers pack more efficiently at the oil-water interface. The more hydrophilic polysorbate dominates the interface's curvature towards the water phase, while the sorbitan monostearate molecules fill in the gaps, creating a more condensed and stable interfacial film. This mixed emulsifier system provides greater stability against coalescence than either surfactant could achieve alone. chemagent.su
Influence on Droplet Size Distribution and Microstructure Dynamics
Research has shown that increasing the level of sorbitan monostearate in an emulsion can lead to a narrower particle size range. researchgate.net The microstructure of emulsions containing sorbitan monostearate often reveals well-dispersed, smaller droplets. researchgate.net However, the dynamics of the microstructure can be complex. For instance, in some systems, while an increase in sorbitan monostearate initially reduces droplet size, over time and with certain processing conditions, it can also be associated with phenomena like partial coalescence, especially in whipped cream applications. researchgate.net The interaction of sorbitan monostearate with other components, like proteins, can also influence the microstructure and stability. researchgate.net
Table 2: Effect of Sorbitan Monostearate on Emulsion Properties (Conceptual)
| Sorbitan Monostearate Concentration | Average Droplet Size | Emulsion Stability |
|---|---|---|
| Low | Larger | Lower |
| Optimal | Smaller | Higher |
| High | May lead to instability | Variable |
This table presents a conceptual relationship based on general findings. researchgate.nethelsinki.fi
Impact on Emulsion Rheology and Viscoelastic Properties
The rheology, or the flow and deformation characteristics, of an emulsion is significantly influenced by the presence and concentration of sorbitan monostearate. The viscosity of an emulsion is closely linked to the droplet size and the interactions between droplets. As the concentration of sorbitan monostearate increases, leading to smaller and more numerous droplets, the apparent viscosity of the emulsion tends to increase. researchgate.net This is due to the increased friction between the larger number of droplets in the continuous phase.
Many emulsions containing sorbitan monostearate exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net This is often because the shear forces can disrupt the flocculated structures or align the droplets in the direction of flow, reducing the resistance. researchgate.net
Furthermore, sorbitan monostearate can impact the viscoelastic properties of the interfacial film and the bulk emulsion. A more rigid and elastic interfacial film, which can be formed by sorbitan monostearate, can enhance the stability of the emulsion against coalescence. nih.gov The viscoelastic properties of the bulk emulsion, often characterized by the storage modulus (G') and loss modulus (G''), are also affected. An increase in GMS concentration has been shown to enhance the viscoelasticity of emulsions. mdpi.com Studies on oleogels have also demonstrated that sorbitan monostearate contributes to the gel's structure and mechanical properties. csic.es
Microemulsion Phase Behavior and Ternary Diagram Analysis
The phase behavior of systems containing oil, water, and a surfactant like sorbitan monostearate is often visualized using pseudo-ternary phase diagrams. dergipark.org.tr These diagrams are triangular plots where each vertex represents 100% of one component (oil, water, or surfactant/co-surfactant mixture). dergipark.org.tr By preparing and observing mixtures with varying compositions, different phase regions—such as stable microemulsions, liquid crystals, coarse emulsions, or phase separation—can be mapped. itmedicalteam.plinnovareacademics.in This analysis is crucial for identifying formulations that are thermodynamically stable and isotropic. rjpbcs.com
Due to its low HLB value of 4.7, sorbitan monostearate is highly lipophilic and favors the formation of water-in-oil (W/O) emulsions. google.comresearchgate.net When used as the primary surfactant in a ternary system, it tends to create stable W/O microemulsions or related structures, but the region of single-phase microemulsion can be limited. nih.govanalis.com.my For instance, in some systems, sorbitan monostearate can self-assemble into a network of tubules that entrap the aqueous phase, forming a water-in-sorbitan monostearate organogel upon cooling a W/O emulsion. nih.gov
To expand the stable microemulsion region, especially for oil-in-water (O/W) systems, sorbitan monostearate is frequently combined with a high-HLB surfactant, such as a polysorbate (e.g., Polysorbate 80). nih.govtandfonline.com By blending surfactants, a specific "required HLB" can be achieved to match the oil phase, significantly enhancing the stability and modifying the phase behavior of the system. nih.gov The ratio of the low-HLB surfactant (like sorbitan monostearate) to the high-HLB surfactant becomes a critical factor in determining the size and location of the microemulsion region within the phase diagram. innovareacademics.intandfonline.com
Table 1: Physicochemical Properties of Sorbitan Monostearate This table is interactive. You can sort and filter the data.
| Property | Value/Description | Source(s) |
|---|---|---|
| Common Name | Sorbitan Monostearate (Span 60) | acs.org |
| Chemical Nature | Non-ionic surfactant | google.com |
| Appearance | White to yellow waxy bead or flake | google.com |
| HLB Value | 4.7 | google.comresearchgate.net |
| Solubility | Soluble in oil; dispersible in hot water | google.com |
| Primary Emulsion Type | Water-in-Oil (W/O) | google.comresearchgate.net |
| Melting Point | 53–57 °C | nih.gov |
Oleofoam Fabrication and Stabilization Mechanisms
Oleofoams, which are gas bubbles dispersed in a continuous oil phase, represent a novel approach to structuring oils. Sorbitan monostearate has been identified as a highly effective stabilizer for creating exceptionally durable oleofoams. shreechem.indergipark.org.tr
Role in Air-Oil Interfacial Stabilization
Sorbitan monostearate plays a pivotal role in the stabilization of the air-oil interface, a prerequisite for foam formation. shreechem.in Its molecular structure, featuring a hydrophilic sorbitol head and a lipophilic stearic acid tail, allows it to adsorb at the interface between the air bubble and the surrounding oil. shreechem.in This adsorption reduces the interfacial tension, facilitating the incorporation of air into the oil during aeration or whipping.
Research has shown that a key mechanism for effective foam formation involves the formation of hydrogen bonds between the hydroxyl groups on the sorbitan head of the surfactant and the carbonyl groups of the triacylglycerol (TAG) molecules in the vegetable oil. acs.org This interaction promotes the creation of molecular complexes that readily populate the air-oil surface, enabling efficient foam generation, particularly at elevated temperatures where the surfactant is fully dissolved in the oil. acs.org Studies indicate that a minimum concentration of sorbitan monostearate (e.g., 6 wt% in rapeseed oil) is necessary to produce these foams. acs.org
Advanced Material Systems and Research Applications
Nanotechnology-Based Delivery Systems Research
In the realm of nanotechnology, sorbitan (B8754009) monostearate is a key ingredient in the formulation of various drug delivery systems. Its ability to form stable structures at the nanoscale allows for the encapsulation and targeted delivery of therapeutic agents.
Lipid-Core Polymeric Nanocapsules: Enhanced Encapsulation and Loading Capacity
Lipid-core polymeric nanocapsules (LNCs) represent an innovative class of nanoparticles, distinguished by a hybrid composition that merges characteristics of both polymeric and lipid nanoparticles. The defining feature of LNCs is their organogel core, which is typically formed by a mixture of sorbitan monostearate and a medium-chain triglyceride, such as caprylic/capric triglyceride. researchgate.nettandfonline.com This core structure is a significant advancement over conventional nanocapsules.
The presence of sorbitan monostearate, acting as a low-molecular-mass organic gelator, is fundamental to the enhanced performance of LNCs. nih.gov It organizes the oil core into a three-dimensional network, which in turn influences the characteristics of the polymeric wall, making the nanocapsules more rigid compared to their conventional counterparts. researchgate.netnih.gov This structured organogel core has been shown to dramatically increase the drug-loading capacity, in some cases by more than 40 times compared to traditional polymeric nanocapsules. researchgate.netnih.gov The mechanism behind this enhanced capacity involves non-covalent bonding and interactions, such as hydrogen bonding, between the drug molecules and the headgroups of the sorbitan monostearate within the organogel network. nih.gov This interaction increases the affinity of the drug for the nanoparticle's core, leading to significantly higher encapsulation efficiency. researchgate.net For example, research has demonstrated that the encapsulation efficiency for the drug carvedilol (B1668590) was higher in LNCs containing sorbitan monostearate compared to conventional nanocapsules. researchgate.net
| Feature | Lipid-Core Nanocapsules (with Sorbitan Monostearate) | Conventional Polymeric Nanocapsules |
| Core Composition | Organogel (Sorbitan monostearate + Oil) researchgate.nettandfonline.com | Liquid Oil researchgate.netnih.gov |
| Drug Loading Capacity | Significantly Increased (Over 40x) researchgate.netnih.gov | Standard |
| Rigidity | Stiffer, more rigid structure researchgate.netnih.gov | More flexible |
| Formation Mechanism | Interfacial deposition of preformed polymer onto an organogel core tandfonline.com | Interfacial deposition of preformed polymer onto a liquid oil core |
| Key Component | Sorbitan Monostearate nih.gov | N/A |
Niosomal Formulations: Bilayer Structure, Vesicle Formation, and Stability
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants, which form a bilayer structure analogous to liposomes. Sorbitan monostearate, a non-ionic surfactant also known as Span 60, is a principal component in the formation of these vesicles. researchgate.netmdpi.com Niosomes are formed through the self-assembly of these surfactants, often in combination with a membrane-stabilizing agent like cholesterol, upon hydration in an aqueous medium. mdpi.comresearchgate.netresearchgate.net
The structure of niosomes consists of one or more concentric bilayers, where the hydrophobic tails of the sorbitan monostearate molecules orient themselves away from the aqueous phase, and the hydrophilic heads face towards it. mdpi.com This amphiphilic nature allows niosomes to encapsulate both hydrophilic drugs within the aqueous core and lipophilic drugs within the surfactant bilayer. researchgate.net The inclusion of cholesterol is crucial as it modulates the fluidity and permeability of the bilayer, enhancing the stability and entrapment efficiency of the vesicles. mdpi.comrjptonline.org The ratio of sorbitan monostearate to cholesterol can significantly affect the drug loading and encapsulation efficiency, particularly for lipophilic drugs. researchgate.net
Vesicle formation is typically achieved using methods like thin-film hydration, where a film of the surfactant and cholesterol is hydrated with an aqueous solution containing the drug. mdpi.comtandfonline.com The stability of the resulting niosomes is a key parameter for their application. Formulations containing sorbitan monostearate have demonstrated good physical stability, remaining in a well-dispersed form for extended periods under appropriate storage conditions. nih.gov Charge-inducing agents, such as dicetyl phosphate, can also be added to the formulation to increase the zeta potential and further stabilize the vesicles through electrostatic repulsion. tandfonline.com
| Parameter | Description | Role of Sorbitan Monostearate (Span 60) |
| Primary Structure | Vesicles composed of non-ionic surfactant bilayers researchgate.net | Forms the fundamental bilayer structure researchgate.netmdpi.com |
| Key Components | Non-ionic surfactant, Cholesterol, Charge inducer mdpi.comresearchgate.net | Acts as the primary non-ionic surfactant mdpi.com |
| Formation Method | Thin-film hydration, Ether injection mdpi.comtandfonline.com | The surfactant film is hydrated to form vesicles tandfonline.com |
| Stability | Influenced by cholesterol content and charge mdpi.comnih.gov | Niosomes with sorbitan monostearate show good physical stability nih.gov |
| Encapsulation | Can entrap both hydrophilic and lipophilic compounds researchgate.net | The bilayer provides a matrix for lipophilic drug partitioning researchgate.net |
Nanostructured Lipid Carriers (NLCs): Incorporation of Bioactive Compounds and Crystalline Behavior
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome some limitations of solid lipid nanoparticles (SLNs). NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered, imperfect crystalline matrix. nih.gov Sorbitan monostearate is frequently used in NLC formulations, either as a solid lipid component of the matrix or as an emulsifier to stabilize the nanoparticle dispersion. nih.govmdpi.com
The key advantage of the NLC structure is its enhanced capacity to incorporate bioactive compounds. The imperfections in the crystal lattice, created by mixing solid lipids (like fully hydrogenated soybean oil) with liquid lipids (like soybean oil or medium-chain triglycerides), provide more space for drug molecules, leading to higher loading capacity and reduced drug expulsion during storage. nih.govsci-hub.se Sorbitan monostearate, due to its biocompatibility and ability to form stable lipid matrices, is a valuable ingredient in food-grade NLCs designed to deliver hydrophobic nutraceuticals such as phytosterols, bixin (B190684), and resveratrol. mdpi.comnih.govfortuneonline.org
The crystalline behavior of NLCs is a critical factor. The blend of lipids can lead to accelerated polymorphic transitions. The presence of different lipids disrupts the ordered arrangement found in SLNs, which are made from solid lipid alone. nih.gov This less-perfect structure is beneficial for encapsulation. nih.gov Studies have shown that NLCs formulated with sorbitan monostearate as an emulsifier can successfully incorporate lipophilic compounds like free phytosterols, which have high melting points and are otherwise difficult to formulate. fortuneonline.org The resulting NLCs exhibit particle sizes in the nanometer range (e.g., 154 to 534 nm) and demonstrate that conventional materials like sorbitan monostearate are suitable for developing advanced delivery systems for bioactive compounds. fortuneonline.org
| Bioactive Compound | Lipid Matrix Components | Role of Sorbitan Monostearate | Key Finding |
| Free Phytosterols | Soybean oil, Fully hydrogenated soybean oil fortuneonline.org | Emulsifier (S60) fortuneonline.org | Feasible incorporation of high-melting-point bioactive in NLCs |
| Bixin | Capric/caprylic triglycerides mdpi.com | Solid Lipid / Emulsifier mdpi.com | High encapsulation efficiency (100%) and increased stability of bixin mdpi.com |
| Resveratrol | Trimyristin, Triolein nih.gov | Solid Lipid nih.gov | Nanoencapsulation improved therapeutic efficacy nih.gov |
| Vitamin D3 | Glycerol monostearate, Medium-chain triglycerides (MCT) nih.gov | Solid Lipid | The ratio of solid to liquid lipid influenced lipid digestion rate nih.gov |
Organogel Science and Soft Matter Physics
Sorbitan monostearate is a well-documented organogelator, a low-molecular-weight molecule that can self-assemble in organic solvents to form a three-dimensional network, immobilizing the liquid phase and creating a semi-solid material known as an organogel.
Thermoreversible Gelation of Organic Solvents
Sorbitan monostearate has the ability to gel a wide variety of organic solvents, including hexadecane (B31444), isopropyl myristate, and various vegetable oils like sesame oil and olive oil. nih.govnih.govcapes.gov.br The process of gelation is thermoreversible, meaning the gel can transition to a liquid (sol) state upon heating and revert to a gel state upon cooling. wisdomlib.orgijdra.comijpcbs.com
Gelation is typically achieved by dispersing or dissolving sorbitan monostearate in the chosen organic solvent at an elevated temperature, for instance, 60-70°C. nih.govnih.govijdra.com At this temperature, the mixture is a solution or a fine dispersion. As the mixture cools, the affinity between the solvent and the gelator molecules decreases. nih.govucl.ac.uk This change in solubility drives the self-assembly of the sorbitan monostearate molecules, leading to the formation of a network structure that entraps the solvent, resulting in the formation of an opaque, white, semi-solid gel. ijdra.comijpcbs.com These organogels are generally stable at room temperature for weeks. nih.gov The concentration of sorbitan monostearate required for gelation can vary depending on the solvent; for example, a concentration of 15% w/w or higher might be needed for sesame oil. nih.gov
Microstructural Characterization of Organogel Networks (Tubular, Cluster Formations)
The mechanical and physical properties of sorbitan monostearate organogels are a direct result of their underlying microstructure. Microscopic studies, including phase contrast microscopy and freeze-fracture techniques, have revealed that the three-dimensional network responsible for immobilizing the solvent is composed of interconnected, rod-like or needle-shaped tubules. nih.govnih.govijdra.com
The formation of these tubules is a multi-step process. As a hot solution of sorbitan monostearate in an organic solvent cools to the gelation temperature, the surfactant molecules first self-assemble into toroidal (doughnut-shaped) inverse vesicles. nih.govcapes.gov.brijdra.comijpcbs.com Upon further cooling, these toroidal structures transform into the more stable, rod-shaped tubules. nih.govcapes.gov.br X-ray diffraction studies indicate that within these tubules, the sorbitan monostearate molecules are arranged in inverted bilayers. ijdra.comijpcbs.com These individual tubules then associate and entangle to form the comprehensive 3D network that constitutes the organogel. nih.govucl.ac.uk
| Microstructural Feature | Description | Formation/Observation |
| Primary Structure | Three-dimensional network of tubules nih.govucl.ac.uk | Formed by the self-assembly of sorbitan monostearate upon cooling ucl.ac.uk |
| Tubules | Rod-like or needle-shaped crystalline structures nih.govnih.gov | Formed from the conversion of toroidal inverse vesicles nih.govcapes.gov.br |
| Precursor Structure | Toroidal inverse vesicles ijdra.comijpcbs.com | Self-assemble at the gelation temperature as the solution cools nih.govijpcbs.com |
| Molecular Arrangement | Inverted bilayers within the tubules ijdra.comijpcbs.com | Confirmed by X-ray diffraction and freeze-fracture studies ijdra.comijpcbs.com |
| Cluster Formations | Star-shaped clusters of tubules nih.govucl.ac.uk | Occurs with the addition of additives like polysorbate 20 nih.govcapes.gov.brucl.ac.uk |
Formation of Multi-Component Organogels (e.g., Water-in-Oil, Vesicle-in-Water-in-Oil)
Sorbitan monostearate, a hydrophobic non-ionic surfactant, is capable of gelling various organic solvents, including hexadecane, isopropyl myristate, and vegetable oils, to form thermoreversible, semi-solid organogels. ucl.ac.uknih.gov The process of gelation is initiated by dissolving or dispersing the sorbitan monostearate in a hot solvent; upon cooling, the system sets into a gel. nih.gov This transition occurs because cooling reduces the solubility of the surfactant in the oil and lessens the solvent-surfactant affinities. ucl.ac.ukcapes.gov.br This change prompts the surfactant molecules to self-assemble, initially into toroidal inverse vesicles, which then convert into rod-shaped tubules. nih.gov These tubules interconnect to create a three-dimensional network that immobilizes the solvent, resulting in the formation of an opaque, stable organogel. nih.gov The microstructure of these organogels is characterized by this 3D network of tubules dispersed within the organic fluid phase. ucl.ac.ukucl.ac.uk
A key area of research is the development of multi-component systems by incorporating an aqueous phase into these organogels. ucl.ac.ukucl.ac.uk Water-in-oil (w/o) organogels are produced by preparing a hot w/o emulsion with sorbitan monostearate acting as the primary emulsifying agent and organogelator. capes.gov.br As the emulsion cools, the sorbitan monostearate's solubility in the oil phase decreases, leading to the self-assembly of surfactant aggregates that form the gel network. capes.gov.br
Further complexity is achieved with the creation of vesicle-in-water-in-oil (v/w/o) gels. ucl.ac.uknih.gov These are formed by adding a hot aqueous suspension of niosomes (vesicles) to the hot organic solution of sorbitan monostearate. nih.gov Upon cooling, this v/w/o emulsion sets into a semi-solid, thermoreversible gel. nih.gov In this structure, the aqueous phase, which may contain vesicles, is located within the hydrophilic cores of the surfactant tubules. ucl.ac.ukcapes.gov.br Light microscopy reveals that in v/w/o gels, the niosome suspension is dispersed within these surfactant tubules. nih.gov This arrangement establishes percolating electroconductive aqueous channels within the otherwise organic, oil-based gel. ucl.ac.ukcapes.gov.br The inclusion of other surfactants, such as the hydrophilic polysorbate 20, can enhance gel stability and modify the microstructure from individual tubules to star-shaped clusters. ucl.ac.uknih.gov
These multi-component organogels have demonstrated potential as delivery vehicles. nih.govcapes.gov.br For instance, w/o gels have shown depot properties, releasing entrapped substances over several days. capes.gov.br Similarly, v/w/o gels have been investigated for their ability to act as an antigenic depot, with the entrapped components being cleared from the site of administration over a period of days. ucl.ac.uknih.gov
Polymer Blends and Composites Research
In polymer science, blending different polymers is a common strategy to create new materials with tailored properties. mdpi.com However, many polymers are thermodynamically immiscible, leading to phase separation and poor mechanical properties in the resulting blend. mdpi.com To overcome this, compatibilizers are added to reduce interfacial tension, improve adhesion between phases, and stabilize the morphology. mdpi.comcolumbia.edu Sorbitan monostearate has been investigated for its role as such an agent in various polymer systems, particularly those involving biodegradable polymers like thermoplastic starch.
Thermoplastic starch (TPS) is a biodegradable material developed to reduce reliance on conventional plastics, but it suffers from high moisture sensitivity and poor mechanical properties. nih.gov Blending TPS with other biodegradable polyesters like poly(lactic acid) (PLA) and poly(butylene succinate-co-butylene adipate) (PBSA) is a viable approach to enhance its properties, but the inherent immiscibility of these polymers necessitates a compatibilizer. nih.gov
Research has explored the use of amphiphilic surfactants, such as polyethylene (B3416737) glycol sorbitan monostearate (a derivative of sorbitan monostearate), to improve the compatibility of these blends. nih.govresearchgate.net In a ternary blend of TPS/PLA/PBSA, the addition of this surfactant was shown to improve the compatibility between the TPS dispersed phase and the continuous PLA/PBSA matrix. nih.gov The surfactant molecules, with their hydrophilic and lipophilic segments, can locate at the interface between the immiscible polymer phases, reducing interfacial tension and promoting better adhesion. mdpi.com This improved interaction helps to create a more stable and homogenous blend morphology. nih.gov The use of such compatibilizers is a key strategy for designing new polymer blends with enhanced properties for specific applications. mdpi.com In starch-based systems, sorbitan monostearate's long fatty acid chain structure can form complexes with starch, which contributes to its compatibilizing effect. huanachemical.com
The addition of sorbitan monostearate and its derivatives as compatibilizers has a direct impact on the mechanical and morphological properties of polymer films. In studies involving TPS/PLA/PBSA blends, the incorporation of polyethylene glycol sorbitan monostearate led to significant improvements in the material's performance. nih.gov
Morphologically, the compatibilizer improves the dispersion of the TPS phase within the PLA/PBSA matrix, leading to a more refined and stable structure. nih.gov This enhanced morphology translates into improved mechanical properties. Research has shown that adding the surfactant increases the tensile strength, extensibility (elongation at break), and impact strength of the ternary blend films. nih.gov For example, one study reported increases in tensile strength by 50%, elongation at break by 130%, and impact resistance by 63% with the addition of 2-2.5% of the compatibilizer. mdpi.com These improvements are attributed to the enhanced interfacial adhesion between the polymer phases, which allows for more effective stress transfer. columbia.edu Furthermore, the compatibilizer can also enhance thermal stability and improve the barrier properties of the films against water vapor and oxygen. nih.gov
The table below summarizes findings on the effect of a sorbitan monostearate derivative (Tween 60) on the mechanical properties of a thermoplastic starch blend film.
| Property | Control (No Compatibilizer) | Blend + 2.5% Tween 60 | Percentage Improvement |
| Tensile Strength | ~8 MPa | ~12 MPa | ~50% |
| Elongation at Break | ~30% | ~70% | ~130% |
| Impact Resistance | ~2.7 kJ/m² | ~4.4 kJ/m² | ~63% |
| Data derived from a study on TPS/PLA/PBSA blends, illustrating the impact of polyethylene glycol sorbitan monostearate (Tween 60) as a compatibilizer. nih.govmdpi.com |
Role as a Compatibilizer in Immiscible Polymer Systems (e.g., Thermoplastic Starch Blends)
Crystallization Modification in Lipid and Fat Systems
Sorbitan monostearate plays a significant role as a crystal modifier in lipid and fat systems, an application crucial in the food industry. usu.edu Emulsifiers like sorbitan monostearate can influence the crystallization process by altering crystal structures during their formation or by hindering subsequent polymorphic transitions. mdpi.com Its effectiveness is linked to its chemical structure, which allows for specific interactions with fat molecules, thereby controlling the kinetics and mechanisms of phase transformations. usu.edu
Sorbitan monostearate has a pronounced effect on the crystallization behavior of fats like cocoa butter. researchgate.net Research shows that solid-state surfactants, including sorbitan monostearate, accelerate the initial stages of cocoa butter solidification while suppressing later crystal growth. researchgate.netnih.gov This is in contrast to liquid-state surfactants which tend to suppress crystallization at all stages. researchgate.netnih.gov
Studies have demonstrated that adding sorbitan monostearate to cocoa butter can significantly alter its crystallization kinetics. For example, the addition of 0.5% sorbitan monostearate to cocoa butter was found to increase the onset temperature of crystallization and increase the consistency of the fat at 10°C by 60%. researchgate.netfapesp.br This indicates that it promotes the initiation of crystallization at a higher temperature. The effect of sorbitan monostearate is dependent on its structure and concentration. researchgate.netnih.gov Among various sorbitan esters, sorbitan tristearate often shows the strongest effect, followed by sorbitan monostearate. researchgate.netnih.gov
The table below details the effects of adding Sorbitan Monostearate (SMS) on the crystallization properties of cocoa butter (CB).
| Property | Pure Cocoa Butter (Control) | Cocoa Butter + 0.5% SMS |
| Onset of Crystallization Temperature | 19.3 °C | 21.6 °C |
| Consistency at 10°C | Base Value | 60% Increase |
| Isothermal Crystallization Behavior | Classic two-step behavior | Smoothed out |
| Data sourced from studies evaluating sorbitan monostearate as a crystallization modifier in cocoa butter. researchgate.netfapesp.br |
Fat bloom is a common quality defect in chocolate, characterized by a whitish layer on the surface resulting from the recrystallization of fat. hcmuaf.edu.vnresearchgate.net This phenomenon is primarily caused by the polymorphic transformation of cocoa butter from the desirable β(V) form to the more stable but undesirable β(VI) form. researchgate.net Sorbitan monostearate is well-known for its ability to retard or inhibit fat bloom. usu.eduhcmuaf.edu.vn
The primary mechanism by which sorbitan monostearate inhibits fat bloom is by retarding this β(V) to β(VI) crystal transition. researchgate.net By incorporating itself into the fat crystal structure, it interferes with the molecular rearrangements necessary for the polymorphic transformation to occur. usu.edu This does not necessarily prevent the formation of any specific polymorph but rather controls the mobility of the triglyceride molecules, thereby delaying the transition. usu.edu
Another proposed mechanism relates to sorbitan monostearate's ability to self-assemble and create a three-dimensional network within the fat phase. researchgate.net This network can entrap lipid crystals, increasing the thermal resistance of the fat phase and physically hampering the polymorphic transition that leads to bloom. researchgate.net Studies have shown that under storage conditions with temperature fluctuations, chocolates containing sorbitan monostearate (at levels as low as 0.15%) significantly delay the onset of fat bloom compared to standard chocolate. nih.gov The effectiveness of the emulsifier is enhanced when it is intimately dispersed throughout the chocolate, suggesting addition before the conching process. hcmuaf.edu.vn
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural and Interfacial Analysis
Spectroscopy offers a powerful lens to examine the molecular intricacies of sorbitan (B8754009) monostearate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of sorbitan monostearate. aocs.org It provides detailed information about the molecular framework by analyzing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are employed to confirm the structure of synthesized sorbitan monostearate, ensuring the successful esterification of 1,4-sorbitan with stearic acid. researchgate.net
In the context of food science, ¹H NMR serves as a rapid and non-invasive method to analyze the composition of food products containing emulsifiers like sorbitan monostearate. scielo.br It can be used to determine parameters such as the content of different fatty acids, which is relevant to the stearate (B1226849) component of the molecule. scielo.br
Key Applications of NMR in Sorbitan Monostearate Analysis:
Confirmation of molecular structure post-synthesis. researchgate.net
Quantitative analysis of components in complex mixtures. scielo.br
Structural analysis of fatty acid derivatives. aocs.org
Interactive Data Table: Representative NMR Data for Sorbitan Monostearate Analysis
| Technique | Application | Key Findings | Reference |
| ¹H NMR & ¹³C NMR | Structural confirmation of synthesized sorbitan monostearate. | Confirmed the esterification of 1,4-sorbitan and stearic acid. | researchgate.net |
| ¹H NMR | Analysis of edible oils. | Can identify and quantify fatty acid content, relevant to the stearate chain. | scielo.br |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups within the sorbitan monostearate molecule. rtilab.com The technique works by passing infrared radiation through a sample and measuring the absorption at different wavelengths, which corresponds to the vibrations of specific chemical bonds. innovatechlabs.com
The FT-IR spectrum of sorbitan monostearate exhibits characteristic absorption bands that confirm its chemical structure. Key peaks include those corresponding to hydroxyl (-OH) groups, the alkane chain (-CH2-), and the ester carbonyl (C=O) group. For instance, a strong peak around 1735-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester bond, a defining feature of the molecule. researchgate.net The presence of a broad band around 3300-3500 cm⁻¹ signifies the O-H stretching of the hydroxyl groups in the sorbitan head. researchgate.net
FT-IR is also used to study the interactions of sorbitan monostearate in formulations. Changes in the position and shape of characteristic peaks can indicate hydrogen bonding or other intermolecular interactions. researchgate.net This makes it a valuable technique for analyzing the compatibility of sorbitan monostearate with other components in a mixture. researchgate.net
Table of Characteristic FT-IR Peaks for Sorbitan Monostearate:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3390 | O-H Stretching | Hydroxyl |
| ~2917 | C-H Stretching | Alkane |
| ~1735 | C=O Stretching | Ester |
| ~1177 | C-O Stretching | Ester |
Note: Exact peak positions may vary slightly depending on the sample preparation and instrument. researchgate.net
Ultrafast Two-Dimensional Infrared (2D IR) Spectroscopy for Interfacial Dynamics
Ultrafast two-dimensional infrared (2D IR) spectroscopy is a cutting-edge technique used to investigate the dynamics of molecular structures on extremely short timescales, typically picoseconds. nih.govuzh.chnih.gov This method is particularly powerful for studying the complex and rapid processes occurring at interfaces, such as those in emulsions stabilized by sorbitan monostearate. researchgate.netnih.gov
By probing the vibrational dynamics of the ester carbonyl groups of sorbitan monostearate, which are located at the oil-water interface, 2D IR spectroscopy can provide detailed insights into the interfacial environment. nih.govacs.org Research has utilized this technique to characterize the hydrogen-bonding populations and dynamics at the interface of reverse micelles. researchgate.netnih.gov
Studies have shown that the presence of polymers within the aqueous core of reverse micelles can significantly slow down the hydrogen-bond dynamics at the surfactant interface. nih.gov Specifically, the dynamics were observed to be two-fold slower in the presence of encapsulated polyacrylamide. nih.gov This suggests that the localization of other species at the interface can modulate the interfacial environment. nih.gov Furthermore, 2D IR studies have revealed that the heterogeneity of commercial sorbitan monostearate samples, which often contain di- and tri-stearates, affects the packing of the surfactant molecules at the interface, leading to a more hydrated headgroup. acs.org
Key Research Findings from 2D IR Spectroscopy:
Provides picosecond-timescale information on interfacial hydrogen-bond dynamics. nih.gov
Demonstrated that encapsulated polymers can slow interfacial hydrogen-bond dynamics. nih.gov
Revealed that compositional heterogeneity in commercial sorbitan monostearate affects surfactant packing and interfacial hydration. acs.org
Microscopic and Imaging Modalities for Morphological Elucidation
Microscopy techniques are essential for visualizing the microstructure of systems containing sorbitan monostearate, such as emulsions and oleogels.
Confocal Microscopy
Confocal microscopy, often used in the form of Confocal Laser Scanning Microscopy (CLSM), is a high-resolution imaging technique that allows for the three-dimensional reconstruction of a sample by acquiring images at different focal planes. spectroscopyonline.com This is particularly useful for visualizing the distribution of different phases in an emulsion.
In the study of water-in-oil (W/O) emulsions stabilized by sorbitan monostearate, CLSM can be used to observe the microstructure and determine the size and distribution of the dispersed water droplets. mdpi.com By staining the different phases with fluorescent dyes, such as Nile red for the oil phase, a clear image of the emulsion's morphology can be obtained. mdpi.com Research has shown that in emulsions, sorbitan monostearate contributes to the formation of stable structures. nih.gov For instance, in some formulations, it helps create well-distributed water and oil phases. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface morphology and texture of solid samples at high magnifications. carleton.edu It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced from the electron-sample interactions, primarily secondary electrons which provide topographical information. carleton.eduelectron-microscopes.com
SEM has been employed to characterize the network structure of organogels formed with sorbitan monostearate. dergipark.org.tr In these systems, sorbitan monostearate can self-assemble into a network that immobilizes the oil phase. SEM images reveal the fine details of this network, providing insights into the gel's structure and stability. For sample preparation, materials are often coated with a conductive material like gold to prevent charge build-up and enhance image quality. researchgate.net The technique is also used to examine the morphology of materials synthesized using sorbitan monostearate as a template, such as mesoporous silica. researchgate.net
Thermal Analysis for Phase Transitions and Crystallization Behavior
Thermal analysis is crucial for understanding how sorbitan monostearate behaves under varying temperature conditions. This includes identifying phase transitions, such as melting and crystallization, which are key to its function as a structuring agent and emulsifier.
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of sorbitan monostearate. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can precisely determine the temperatures and enthalpies of melting and crystallization.
The thermal profile of pure sorbitan monostearate exhibits distinct endothermic (melting) and exothermic (crystallization) peaks. Studies have reported a melting peak at approximately 51-57°C and a crystallization peak around 45-50°C. nih.gov When incorporated into oleogels, such as those made with sesame or sunflower oil, these transition temperatures can be slightly altered. nih.govmdpi.com For instance, in a sesame oil-based organogel, sorbitan monostearate showed a sharp endothermic peak between 52°C and 54°C during heating and a sharp exothermic peak between 45°C and 47°C upon cooling. nih.gov
The inclusion of other emulsifiers or components can modify these thermal events. The enthalpy of melting (ΔHm) and crystallization (ΔHc) are also critical parameters obtained from DSC, providing information on the energy required to melt the crystalline structure and the energy released during its formation, respectively. In oleogels formulated with sunflower wax, the inclusion of sorbitan monostearate showed slight shifts in the melting peak temperature (Tm) and enthalpy values. mdpi.com It has been observed that the crystallization enthalpy (ΔHc) for some sorbitan monostearate-based oleogels is higher than the melting enthalpy (ΔHm). mdpi.com
| Sample | Melting Onset (T0m) (°C) | Melting Peak (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) | Crystallization Onset (T0c) (°C) | Crystallization Peak (Tc) (°C) | Crystallization Enthalpy (ΔHc) (J/g) | Reference |
|---|---|---|---|---|---|---|---|
| Sorbitan Monostearate (pure) | - | 57.2 | - | - | 50.1 | - | nih.gov |
| Oleogel (Sunflower Wax Control) | 49.63 ± 0.05 | 62.10 ± 0.01 | 1.51 ± 0.02 | 63.15 ± 0.07 | 59.50 ± 0.01 | 1.75 ± 0.01 | mdpi.com |
| Oleogel (3% Sorbitan Monostearate) | 48.13 ± 0.05 | 61.66 ± 0.05 | 1.44 ± 0.05 | 61.90 ± 0.14 | 59.83 ± 0.05 | 1.58 ± 0.05 | mdpi.com |
| Oleogel (10% Sorbitan Monostearate) | 46.90 ± 0.14 | 61.50 ± 0.01 | 1.78 ± 0.02 | 60.65 ± 0.07 | 59.56 ± 0.05 | 2.09 ± 0.04 | mdpi.com |
Crystallization studies, performed under both isothermal (constant temperature) and non-isothermal (controlled cooling rate) conditions, provide deeper insights into the kinetics and mechanisms of crystal formation in sorbitan monostearate systems. These studies are essential for controlling the microstructure and, consequently, the physical properties of products.
Non-isothermal crystallization kinetics of oleogels containing sorbitan monostearate can be investigated using DSC with varying cooling rates. mdpi.comresearchgate.netpsu.edu The crystallization process in lipid-based systems involves nucleation, crystal growth, and maturation. mdpi.com A rapid crystallization rate typically leads to a diffuse crystalline phase with low-energy polymorphs, whereas slow crystallization allows for the formation of a more ordered three-dimensional lattice. mdpi.com In some oleogels, thermal studies have indicated a two-stage crystallization process. researchgate.net
The effect of cooling rate on the onset temperature (Tonset) and the peak crystallization temperature (Tc) is a key aspect of these studies. In avocado oil oleogels, it was found that the presence of sorbitan monostearate decreased both Tonset and Tc, which was possibly due to a co-crystallization process with other lipid components. unal.edu.co Kinetic models, such as the modified Avrami model, can be applied to non-isothermal crystallization data to determine parameters like the Avrami exponent, which relates to the nucleation mechanism and dimensionality of crystal growth, and the apparent rate constant. researchgate.netpsu.edu
Isothermal crystallization involves holding the material at a constant temperature below its melting point and monitoring the evolution of crystallinity over time. This method allows for a detailed analysis of the transformation from a liquid to a solid state under specific thermal conditions. For instance, studies on cocoa butter have used isothermal crystallization to investigate polymorphic transitions, where sorbitan monostearate can act as a modifier, retarding the transition to more stable crystal forms. semanticscholar.orgcapes.gov.bracs.org
Differential Scanning Calorimetry (DSC)
Rheological Techniques for Material Flow and Deformation Properties
Rheology is the study of the flow and deformation of matter. For sorbitan monostearate, which is often used to structure liquid oils into semi-solid gels, rheological measurements are fundamental to characterizing the mechanical properties of the resulting material.
In dilute aqueous dispersions of niosomes (vesicles formed from non-ionic surfactants like sorbitan monostearate), rheological studies have been performed using capillary viscometry to determine relative and intrinsic viscosities. thaiscience.info These properties are influenced by vesicle shape, size, and surface hydration. thaiscience.info For instance, an increase in the hydrophilic portion of the vesicle surface can lead to increased viscosity due to greater hydration. thaiscience.info In more complex formulations like creams, lengthening the alkyl chain of the sorbitan ester surfactant, as in sorbitan monostearate, has been shown to increase the elasticity of the cream. nih.gov
| System | Factor Varied | Observed Effect on Rheology | Reference |
|---|---|---|---|
| Sesame Oil Organogel | Sorbitan Monostearate Concentration | Viscosity and mechanical properties increased linearly with concentration. | nih.gov |
| Three-Component Creams | Surfactant Alkyl Chain Length | Lengthening the alkyl chain (e.g., monostearate vs. monolaurate) increased elasticity. | nih.gov |
| Vegetable Oil Oleogels | Type of Organogelator | Glyceryl monostearate (GMS) generally produces stronger gels than sorbitan monostearate (SMS). | researchgate.net |
| Vegetable Oil Oleogels | Type of Oil | Low-viscosity oils (rapeseed, soybean) yielded gels with higher viscoelastic functions than high-viscosity oils (castor). | researchgate.net |
Many semi-solid systems formulated with sorbitan monostearate exhibit non-Newtonian flow behavior, specifically shear-thinning and thixotropy.
Shear-thinning (or pseudoplasticity) is characterized by a decrease in apparent viscosity as the shear rate increases. This property is highly desirable in many topical and food products, allowing them to be easily spread or poured while maintaining a thick consistency at rest. Viscosity studies on sorbitan monostearate-based organogels have consistently demonstrated shear-thinning behavior. nih.govresearchgate.net This occurs because the applied shear stress aligns the crystalline network of the gelator molecules in the direction of flow, reducing resistance. At lower shear rates, the apparent viscosity can drop dramatically, but it may remain relatively constant at higher shear rates as the crystal aggregates of sorbitan monostearate molecules are broken down. researchgate.net
Thixotropy is a time-dependent shear-thinning property. A thixotropic fluid undergoes a decrease in viscosity under constant shear stress, followed by a gradual recovery of its viscosity when the stress is removed. core.ac.uk This reversibility is a key feature that distinguishes it from irreversible shear destruction. core.ac.uk This behavior is crucial for products that need to regain their structure after application. Emulsions and creams containing sorbitan monostearate have been shown to be pseudoplastic and thixotropic. helsinki.fimdpi.com Thixotropic recovery can be quantified by measuring the structure recovery after a cycle of low-high-low shear rates. mdpi.com
Viscosity and Apparent Viscosity Measurements
Scattering Techniques for Supramolecular Structure Determination
Scattering techniques, particularly X-ray and neutron scattering, are powerful tools for probing the structure of matter at the nanoscale. They are used to determine the supramolecular arrangement of sorbitan monostearate molecules, which is responsible for the formation of networks that structure oils and stabilize emulsions.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) are used to analyze the crystalline nature and lamellar organization of sorbitan monostearate systems. WAXD provides information on the short-range order, such as the packing of alkyl chains (polymorphism), while SAXS reveals long-range periodic structures, like the lamellar stacking of bilayers. uminho.pt
Studies on organogels have used X-ray diffraction (XRD) to analyze the molecular interactions and crystal structure. mdpi.comresearchgate.net The presence of sorbitan monostearate can affect the lattice parameters of other lipids like tristearin. cambridge.org In sunflower wax-based oleogels, XRD analysis showed that the inclusion of sorbitan monostearate led to a slight shift in diffraction peak positions and influenced the crystallite size and crystallinity. mdpi.com For example, the addition of 10% sorbitan monostearate resulted in the highest crystallinity among the tested formulations. mdpi.com SAXS analysis of various organogels confirmed that the structures were organized as lamellae, with the specific d-spacing (distance between lamellae) being influenced by the gelator's head group (e.g., sorbitan vs. glyceryl) and hydrophobic tail (e.g., monostearate vs. tristearate). uminho.ptcore.ac.uk Organogels with monostearate gelators generally showed higher spacing between lamellae. uminho.pt In nanosphere formulations, SAXS analyses indicated a partial organization of the sorbitan monostearate within the polymer matrix. scispace.com
Small-Angle Neutron Scattering (SANS) is another valuable technique that provides similar structural information to SAXS but uses neutrons instead of X-rays. nih.gov A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to create contrast between different components of a complex system, a method known as contrast variation. embl-hamburg.de This allows for the detailed structural characterization of individual components within a mixture, such as determining the shape and arrangement of sorbitan monostearate aggregates within a larger structure. embl-hamburg.deacs.org SANS can be used to probe the primary structures underpinning a gel network by fitting the scattering data to specific models, such as elliptical or cylindrical forms. acs.org
X-Ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline nature and polymorphic forms of sorbitan monostearate. In the solid state, the arrangement of molecules into a crystal lattice can be characterized by the diffraction pattern produced when exposed to X-rays.
Studies on oleogels formulated with sorbitan monostearate have utilized XRD to understand its contribution to the material's structure. mdpi.com In a study involving sunflower wax-based oleogels, XRD patterns revealed that the incorporation of sorbitan monostearate influenced the lateral packing of the wax crystals. mdpi.com The diffractograms of these oleogels showed a broad peak around 22° 2θ, indicative of amorphous regions, along with sharper peaks at approximately 25° 2θ and 27° 2θ, which correspond to crystalline domains. mdpi.com The d-spacing values calculated from these peaks, such as 4.12 Å and 3.71 Å, have been associated with the β' polymorph of triacylglycerols, suggesting a similar orthorhombic subcell packing. mdpi.com
The concentration of sorbitan monostearate can also alter the crystalline properties of the system it is in. Research on oleogels with varying sorbitan monostearate concentrations showed that changes in its proportion affect the d-spacing, crystallite size, and lattice strain of the gelator network. researchgate.net While some studies have reported the amorphous nature of certain sorbitan monostearate-based organogels, others have identified crystalline structures. nih.govscispace.com For instance, in palm olein-based organogels, sorbitan monostearate was found to have an amorphous structure, whereas other organogelators in the same study formed β'-type polymorphic structures. scispace.com Conversely, phase contrast microscopy of sesame oil-based organogels showed needle-shaped crystals, with the crystal length increasing with higher sorbitan monostearate concentrations. nih.gov
Table 1: XRD Parameters for Oleogel with Sorbitan Monostearate
| Parameter | Value |
| Peak 1 (2θ) | ~22° |
| Peak 2 (2θ) | ~25° |
| Peak 3 (2θ) | ~27° |
| d-spacing (from Peak 2) | 4.12 Å |
| d-spacing (from Peak 3) | 3.71 Å |
| Associated Polymorph | β' |
Small Angle X-Ray Scattering (SAXS)
Small Angle X-ray Scattering (SAXS) is an essential analytical technique for probing the nanoscale structure of materials, making it well-suited for characterizing the self-assembled structures formed by sorbitan monostearate in solution. SAXS provides information on the size, shape, and arrangement of particles and aggregates in the range of one to several hundred nanometers. hhu.de This is particularly relevant for understanding the formation of micelles, vesicles (niosomes), and other supramolecular structures that sorbitan monostearate is known to form.
SAXS has been employed in studies of food-grade gelators, including sorbitan monostearate, to investigate their structural properties. rcaap.ptfapesp.br The technique allows for the examination of samples in their native aqueous solutions without the need for crystallization or labeling, which is a significant advantage for studying the behavior of amphiphilic molecules like sorbitan monostearate. hhu.de By analyzing the scattering patterns at small angles, researchers can deduce information about the size and shape of the aggregates, the thickness of bilayers in vesicles, and the interactions between particles. hhu.deresearchgate.net This information is crucial for understanding how sorbitan monostearate functions as an emulsifier and stabilizer in various formulations.
Computational and Molecular Simulation Approaches
Molecular Dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of sorbitan monostearate at interfaces on an atomistic level. These simulations can provide detailed insights into molecular organization, bilayer structure, and interactions with other molecules, which are often difficult to obtain through experimental methods alone. researchgate.netnih.gov
MD studies have been conducted to explore the structure and stability of sorbitan monostearate (often referred to as Span 60) monolayers and bilayers. researchgate.net Simulations of a Span 60 monolayer at the water-air interface have provided information on its structure and dynamical properties across a range of temperatures. researchgate.net Furthermore, MD simulations of niosome bilayers composed of sorbitan monostearate, both with and without cholesterol, have revealed significant changes in molecular structure and stability upon the addition of cholesterol. researchgate.netresearchgate.net These simulations can characterize properties such as the area per lipid, membrane thickness, molecular orientation, and order parameters. researchgate.net
The interactions of sorbitan monostearate with other molecules, such as drugs, have also been a focus of MD simulations. For instance, simulations have been used to study niosomal bilayers of sorbitan monostearate in complex with flavones, a class of flavonoids. nih.gov These studies showed that the hydrophobicity and hydroxylation sites of the flavones dictated their behavior within the bilayer, including their ability to cross the membrane. nih.gov Similarly, the influence of cholesterol on the location of melatonin (B1676174) within sorbitan monostearate niosomes has been investigated, revealing that melatonin's position is dependent on the presence of cholesterol. researchgate.net The formation of hydrogen bonds between the surfactant and other components, a key factor in the stability of these systems, can also be quantified through MD simulations. colab.ws
In silico modeling, particularly through MD simulations, provides a window into the dynamic process of self-assembly for molecules like sorbitan monostearate. researchgate.net The formation of structures such as niosomes from the self-assembly of non-ionic surfactants in an aqueous phase is a key area of investigation. researchgate.net These computational models can simulate the aggregation of individual sorbitan monostearate molecules into larger, ordered structures, offering insights into the mechanisms driving this process.
These simulations are crucial for understanding how factors like the inclusion of other molecules, such as cholesterol or drugs, affect the self-assembly and the final properties of the resulting nanostructures. researchgate.netresearchgate.net By varying parameters like concentration and temperature within the simulation, researchers can predict how these changes will influence the stability and structural characteristics of the self-assembled systems. researchgate.net This predictive capability is invaluable for the rational design of niosomal drug delivery systems and other applications where the controlled self-assembly of sorbitan monostearate is critical. Low molecular weight gelators, including sorbitan monostearate, are known to self-assemble into three-dimensional networks held together by non-covalent forces like hydrogen bonds and van der Waals interactions. biomedres.us
Molecular Dynamics (MD) Simulations of Interfacial Interactions
Chromatographic Techniques for Purity and Compositional Analysis
Thin-Layer Chromatography with Flame-Ionization Detection (TLC-FID) is a robust and sensitive method for the separation and quantification of the different components in commercial sorbitan monostearate products. This technique is particularly useful for analyzing complex lipid mixtures.
In the TLC-FID method, the sample is spotted onto a quartz rod coated with a thin layer of silica. The rod is then developed in a solvent system that separates the components based on their polarity. dss.go.th For the analysis of sorbitan esters, various solvent systems can be employed to achieve good separation of mono-, di-, and tri-fatty acid esters of sorbitol and its anhydrides. kemdikbud.go.iddss.go.th After development, the rods are passed through a flame ionization detector, which pyrolyzes the separated components and generates a signal proportional to the amount of carbon in each spot. dss.go.th
This technique has been successfully used to monitor the synthesis of sorbitan esters and to determine the composition of the final products. researchgate.net It has also been applied in the analysis of reaction mixtures from the hydrolysis or interesterification of lipids where sorbitan monostearate is involved, allowing for the quantification of substrates and products like diglycerides and monoglycerides (B3428702). dss.go.thdss.go.th For instance, in a study of lipase-mediated hydrolysis of tripalmitin, TLC-FID was used to measure the concentration of diglycerides and monoglycerides in the reaction mixture. dss.go.th The Iatroscan TLC-FID system is a commonly mentioned instrument for this type of analysis. dss.go.thvliz.be
Emerging Research Frontiers and Future Prospects
Rational Design of Next-Generation Sorbitan (B8754009) Monostearate-Based Materials
The rational design of materials involves the strategic modification of a compound's molecular structure to achieve specific, enhanced properties. In the context of sorbitan monostearate, researchers are focused on creating derivatives and novel formulations for applications in controlled-release drug delivery, advanced emulsion technology, and innovative biomaterials.
One key area of research is the development of organogels using sorbitan monostearate. These are semi-solid systems where an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. nih.gov Studies have shown that by varying the concentration of sorbitan monostearate, the mechanical and thermal properties of these organogels can be precisely controlled. researchgate.net For instance, increasing the sorbitan monostearate concentration in sesame oil-based organogels leads to an increase in the length of the needle-shaped crystals that form the gel matrix, enhancing the material's viscosity and mechanical strength. researchgate.net This tunability is crucial for designing controlled-release systems for topical drugs, where the release rate of an active pharmaceutical ingredient can be tailored by adjusting the gelator concentration. nih.govresearchgate.net
Furthermore, sorbitan monostearate is being investigated as a key component in lipid-core polymeric nanocapsules. These are advanced drug delivery systems that can significantly increase the loading capacity for certain drugs. researchgate.net The presence of sorbitan monostearate in the oily core of these nanocapsules creates an organogel structure that can enhance the encapsulation of therapeutic agents. researchgate.net This approach holds promise for improving the efficacy and bioavailability of various drugs. researchgate.net
The table below summarizes key findings in the rational design of sorbitan monostearate-based materials.
| Application Area | Key Research Finding | Impact |
| Controlled Drug Release | The release of drugs from organogels can be controlled by tailoring the concentration of sorbitan monostearate. nih.govresearchgate.net | Enables the development of topical formulations with customized drug release profiles. |
| Advanced Emulsions | Sorbitan monostearate can be combined with other emulsifiers, like polysorbates, to create highly stable emulsions with varying textures and consistencies. inci.guide | Expands the formulation possibilities for food and cosmetic products. |
| Biomaterials | Organogels based on sorbitan monostearate and sesame oil have been shown to be biocompatible. researchgate.net | Opens up possibilities for use in biomedical applications, such as tissue engineering and wound healing. |
| Nanotechnology | The inclusion of sorbitan monostearate in the core of polymeric nanocapsules can increase drug-loading capacity. researchgate.net | Improves the efficiency of drug delivery systems. |
Predictive Modeling of Sorbitan Monostearate System Behavior
Predictive modeling, particularly through molecular dynamics (MD) simulations, is becoming an indispensable tool for understanding and predicting the behavior of sorbitan monostearate in various systems at the molecular level. These computational techniques provide insights that are often difficult to obtain through experimental methods alone, guiding the design of new materials and formulations.
MD simulations have been successfully employed to study the structure and stability of sorbitan monostearate (often referred to as Span 60 in this context) monolayers and bilayers. tandfonline.comresearchgate.net For example, simulations have revealed how sorbitan monostearate molecules arrange themselves at a water-air interface, forming stable films. researchgate.net These studies have shown that hydrogen bonding between the sorbitan headgroups and with water molecules plays a crucial role in the stability of these films. researchgate.net
In the context of drug delivery, MD simulations have been used to investigate the interaction of flavonoids with sorbitan monostearate bilayers, which are used in niosomes (vesicles formed from non-ionic surfactants). tandfonline.comnih.gov These simulations can predict how different drug molecules will position themselves within the bilayer and their potential to cross it, which is critical information for designing effective drug delivery vehicles. tandfonline.comnih.gov For instance, a study showed that the hydrophobicity of a flavone (B191248) determines its behavior within a Span 60 bilayer, with more hydrophobic molecules being able to cross the bilayer more easily. tandfonline.com
The following table highlights key insights gained from the predictive modeling of sorbitan monostearate systems.
| Modeling Technique | System Studied | Key Insight |
| Molecular Dynamics (MD) Simulation | Sorbitan monostearate monolayer at the water-air interface | Hydrogen bonding is crucial for film stability. researchgate.net |
| Molecular Dynamics (MD) Simulation | Sorbitan monostearate niosome bilayers | The addition of cholesterol significantly alters the molecular structure and stability of the bilayer. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulation | Interaction of flavones with a sorbitan monostearate bilayer | The hydrophobicity and hydroxylation sites of flavones determine their behavior and structure within the bilayer. tandfonline.comnih.gov |
| Molecular Dynamics (MD) Simulation | Sorbitan monostearate-based niosomes for drug delivery | MD simulations can serve as a design tool to understand and optimize drug delivery systems. dntb.gov.ua |
Integration of Sorbitan Monostearate in Sustainable Chemical Processes
The shift towards green chemistry and sustainable industrial practices has highlighted the importance of using renewable and biodegradable materials. Sorbitan monostearate, being derived from natural sources like sorbitol and stearic acid, is well-positioned to play a significant role in this transition. atamanchemicals.com
A key aspect of its sustainability is its origin from renewable feedstocks. shreechem.in This contributes to the development of more environmentally friendly formulations in various industries. Furthermore, sorbitan esters are recognized for being biodegradable, which is a significant advantage over many synthetic, petro-based surfactants. acs.org
Research is actively exploring the use of sorbitan monostearate in the creation of biodegradable polymer blends. For instance, it has been investigated as a compatibilizer in blends of thermoplastic starch (TPS) with biodegradable polyesters like poly(lactic acid) (PLA) and poly(butylene succinate-co-butylene adipate) (PBSA). nih.gov The addition of a derivative, polyethylene (B3416737) glycol sorbitan monostearate (Tween 60), was found to improve the compatibility between the different polymer phases, leading to enhanced mechanical properties and barrier performance of the resulting blend films. nih.gov This opens up possibilities for producing fully biodegradable packaging materials.
The development of bio-based surfactants is another important frontier. Companies are now producing "ECO" ranges of surfactants where the ethylene (B1197577) oxide used in the synthesis of polysorbates (often used in conjunction with sorbitan esters) is derived from bio-ethanol, making the entire molecule 100% bio-based. crodaindustrialspecialties.comknowde.com This significantly reduces the carbon footprint compared to traditional petrochemical-based production methods. knowde.com
The table below outlines the role of sorbitan monostearate in sustainable chemical processes.
| Area of Sustainability | Role of Sorbitan Monostearate | Research Finding |
| Renewable Feedstocks | Derived from natural and renewable sources (sorbitol and stearic acid). inci.guideatamanchemicals.com | Contributes to the formulation of more sustainable products. atamanchemicals.com |
| Biodegradability | Sorbitan esters are biodegradable. shreechem.inacs.org | Offers an environmentally friendly alternative to non-biodegradable surfactants. |
| Green Chemistry Applications | Used as a component in biodegradable polymer blends. | Acts as a compatibilizer in thermoplastic starch/polyester blends, improving their properties for packaging applications. nih.gov |
| Bio-based Surfactants | Forms the basis for 100% bio-based polysorbates when reacted with bio-based ethylene oxide. crodaindustrialspecialties.com | Leads to a significant reduction in the carbon footprint of surfactant production. knowde.com |
Exploration of Novel Physical and Chemical Interactions in Complex Matrices
The functionality of sorbitan monostearate in real-world applications, such as in food products and pharmaceutical formulations, is governed by its complex physical and chemical interactions with other components in the matrix. Advanced analytical techniques are now being used to unravel these interactions at a molecular level.
In food systems, sorbitan monostearate is known to interact with proteins and starch, which influences the texture and stability of the final product. huanachemical.com For example, in bread, it can help to form a more closely connected protein network, which enhances the dough's strength and increases the volume of the baked product. huanachemical.com It can also form a complex with starch, which helps to prevent staling and extend the shelf life of baked goods. huanachemical.com
Fourier-transform infrared spectroscopy (FTIR) is a powerful tool for studying these interactions. By analyzing the FTIR spectra of oleogels containing sorbitan monostearate, researchers can examine the interactions between the emulsifier and the oil and other components. mdpi.com For instance, specific peaks in the spectra can be attributed to the stretching and bending vibrations of different chemical bonds, providing clues about how the molecules are interacting. mdpi.com
The interfacial behavior of sorbitan monostearate is also a critical area of research. Studies using techniques like Langmuir-Blodgett troughs and Du Noüy tensiometers have investigated how sorbitan monostearate monolayers behave at water-air and water-oil interfaces. helsinki.fi These studies have shown that the length of the hydrocarbon chain of the sorbitan ester has a marked effect on the stability and condensation of the monolayer, with longer chains like that of sorbitan monostearate forming more stable and condensed films. helsinki.fi This fundamental understanding of interfacial properties is crucial for optimizing its performance as an emulsifier.
The table below summarizes key findings on the novel interactions of sorbitan monostearate.
| Complex Matrix | Interaction Partner | Key Finding | Analytical Technique |
| Food (Bread) | Protein | Forms a more closely connected protein network, enhancing dough strength. huanachemical.com | - |
| Food (Baked Goods) | Starch | Forms a spiral complex with starch, preventing staling. huanachemical.com | - |
| Oleogels | Sunflower Oil, Sunflower Wax | FTIR analysis reveals molecular interactions between the constituents of the oleogel. mdpi.com | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Water-Air Interface | Self-interaction | Forms stable and condensed monolayers, with stability increasing with hydrocarbon chain length. helsinki.fi | Langmuir-Blodgett Trough |
| Emulsions | Other Surfactants (e.g., Polysorbates) | The dilational rheological properties of the interfacial film can be used to predict and enhance emulsion stability. rsc.org | Oscillating Drop Method |
Q & A
Q. What are the standard synthetic methods for sorbitan monostearate, and how are critical parameters (e.g., temperature, catalysts) optimized during esterification?
Sorbitan monostearate is synthesized via esterification of sorbitol and stearic acid under alkaline catalysis at 180–280°C . Key parameters include:
- Temperature control : Higher temperatures (>200°C) reduce reaction time but risk thermal degradation of sorbitol.
- Catalyst selection : Alkaline catalysts (e.g., NaOH) improve esterification efficiency but require neutralization post-reaction.
- Purity assessment : Post-synthesis characterization via FTIR (to confirm ester bonds) and HPLC (to quantify residual stearic acid) is essential .
Q. How do sorbitan monostearate’s physicochemical properties (e.g., HLB, solubility) influence its selection as an emulsifier in food or pharmaceutical formulations?
- HLB value : Span 60 has an HLB of 4.7, making it suitable for water-in-oil emulsions .
- Solubility : Insoluble in water but soluble in hot oils and organic solvents, enabling stability in lipid-based systems .
- Thermal stability : Its waxy structure (melting point ~50–60°C) allows use in melt granulation for controlled drug release .
Q. What are the regulatory guidelines for sorbitan monostearate in food and pharmaceuticals, and how do purity thresholds impact experimental design?
- Food (E491) : The EU and FDA permit ≤3% in baked goods and ≤1% in dairy products. Impurity limits (e.g., free stearic acid ≤5%) require strict quality control via titration or GC-MS .
- Pharmaceuticals : USP/NF standards mandate ≤0.1% heavy metals, necessitating ICP-MS validation in preformulation studies .
Advanced Research Questions
Q. How does sorbitan monostearate modulate drug release kinetics in melt granulation, and what experimental variables resolve contradictions in burst-effect data?
- Mechanism : SMS coats drug crystals (e.g., metformin HCl) during melt congealing, reducing burst release. Higher SMS concentrations (10–20% w/w) improve coating but may delay total release due to insolubility in aqueous media .
- Contradictions : Discrepancies arise from drug solubility differences. For hydrophilic drugs (e.g., metformin), burst reduction correlates with SMS concentration (R² >0.9), whereas hydrophobic drugs show minimal effect. Experimental designs should include solubility profiling and dissolution media optimization (e.g., surfactants in PBS) .
Q. What methodologies assess sorbitan monostearate’s environmental impact, and how do biodegradation studies align with regulatory frameworks?
- OECD 301C : ≥75% biodegradation in 28 days (MITI test) supports its classification as “readily biodegradable” (LOW persistence) .
- Bioaccumulation : Log Kow <4 and BAF ≤100 indicate VERY LOW bioaccumulation potential. Ecotoxicity studies require Daphnia magna 21-day reproduction assays (NOEC = 0.66 ppm) .
Q. How can sorbitan monostearate improve emulsion stability in protein-based formulations, and what analytical techniques quantify interfacial tension?
- Protein interactions : SMS reduces interfacial tension in protein-oil systems (e.g., ice cream) via hydrophobic anchoring. Dynamic light scattering (DLS) and pendant drop tensiometry measure droplet size and tension reduction .
- Stability testing : Accelerated aging (40°C/75% RH for 6 months) with periodic microscopy detects coalescence.
Q. What experimental designs address contradictions in sorbitan monostearate’s toxicological profiles (e.g., irritation vs. regulatory safety)?
- In vivo models : Rodent studies show oral LD50 >10,000 mg/kg, but chronic exposure (90 days) causes mild hepatorenal irritation at ≥500 mg/kg/day. Dose-response studies must align with OECD 408 guidelines .
- In vitro alternatives : 3D skin models (EpiDerm™) replace rabbit dermal tests to assess irritation, reducing ethical concerns .
Methodological Considerations
- Data validation : Use factorial designs (e.g., 2³ for concentration, temperature, and pH) to optimize synthesis or formulation .
- Contradiction resolution : Apply multivariate ANOVA to isolate variables (e.g., drug solubility vs. SMS concentration) affecting release profiles .
- Environmental compliance : Align biodegradation protocols with EPA 712-C-96-201 for OECD 301C validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
